ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining several functional groups. This compound is part of the imidazo[1,2-a]benzimidazole family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyridine rings.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For instance, it may block γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia by blocking γ-aminobutyric acid receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with fewer side effects.
Uniqueness
Ethyl 4-({[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C26H23N5O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-oxo-3-(pyridin-3-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23N5O4/c1-2-35-25(34)18-9-11-19(12-10-18)28-23(32)14-22-24(33)30(16-17-6-5-13-27-15-17)26-29-20-7-3-4-8-21(20)31(22)26/h3-13,15,22H,2,14,16H2,1H3,(H,28,32) |
InChI Key |
IPPFCPORUYIXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CN=CC=C5 |
Origin of Product |
United States |
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